

# A Cross-Study Comparison of Centpropazine: An Antidepressant Agent

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## Compound of Interest

Compound Name: Centpropazine

Cat. No.: B3431582

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This guide provides a comparative analysis of **Centpropazine**, a tricyclic antidepressant, with other established antidepressants, namely Imipramine (a tricyclic antidepressant) and the selective serotonin reuptake inhibitors (SSRIs) Fluoxetine and Sertraline. The information is compiled from various clinical trials to offer a comprehensive overview of its efficacy, safety, and pharmacokinetic profile.

## Efficacy: A Look at the Hamilton Depression Rating Scale

The primary measure of efficacy in the cited clinical trials for depression is the Hamilton Depression Rating Scale (HDRS). A lower score on this scale indicates a reduction in depressive symptoms. A multicentric, double-blind, randomized study directly compared the efficacy of **Centpropazine** with Imipramine over a six-week period.[\[1\]](#)[\[2\]](#)

Drug	N	Mean Initial HDRS (±SD)	Mean Final HDRS (±SD)	Mean Change in HDRS
Centpropazine	79	25.3 (±2.4)	8.2 (±6.3)	-17.1
Imipramine	80	25.3 (±2.4)	Not Reported	Not Reported

Table 1: Comparison of **Centpropazine** and Imipramine Efficacy.[\[1\]](#)

In this head-to-head comparison, **Centpropazine** demonstrated a significant reduction in HDRS scores, comparable to that of Imipramine.<sup>[1]</sup> While the final HDRS score for the Imipramine group was not explicitly stated in the summary, the study concluded that the antidepressant efficacy of **Centpropazine** was comparable to Imipramine.<sup>[1]</sup>

For comparison with more modern antidepressants, data from various studies on Fluoxetine and Sertraline are presented below. It is important to note that these are not from direct head-to-head trials with **Centpropazine** and are provided for general reference.

Drug	N	Mean Baseline HDRS (±SD)	Mean Endpoint HDRS (±SD)	Mean Change in HDRS	Study Duration
Fluoxetine	12	Not Reported	Not Reported	Not Reported	8 weeks
Placebo	11	Not Reported	Not Reported	Not Reported	8 weeks
Sertraline	371	Not Reported	Not Reported	-7.4 (±6.3)	8 weeks
Placebo	376	Not Reported	Not Reported	-6.6 (±6.4)	8 weeks

Table 2: Efficacy Data for SSRIs from Selected Studies.

## Safety and Tolerability

A key differentiating factor for **Centpropazine** appears to be its side effect profile. The multicentric study comparing it with Imipramine reported that anticholinergic side effects were four times less frequent with **Centpropazine**.

Side Effect	Centpropazine (N=79)	Imipramine (N=80)
Any Anticholinergic Side Effect	10 (12.7%)	40 (50.0%)
Dryness of Mouth	5	33
Giddiness	3	Not Reported
Headache	2	Not Reported
Tremor	1	9
Constipation	1	16
Palpitation	0	10
Dizziness	0	6
Perspiration	0	4
Physical Tiredness	0	4
Orthostatic Symptoms	0	4

Table 3: Incidence of Side Effects for **Centpropazine** and Imipramine.

Clinical pharmacological studies on **Centpropazine** in healthy male volunteers indicated that the drug was well-tolerated. Single oral doses from 10 to 160 mg were administered, with drowsiness, heaviness, weakness, and/or headache only being reported at doses of 120 mg and above. In a multiple-dose study where volunteers received 40 or 80 mg daily for four weeks, mild restlessness and insomnia were noted in some subjects at the 80 mg dose.

## Pharmacokinetic Profile

Detailed human pharmacokinetic data for **Centpropazine** is limited in the available literature. A study in rats provides some insight into its properties.

Parameter	Value (in rats)
Elimination Half-life ( $t_{1/2}$ )	39.5 minutes (intravenous)
Oral Bioavailability	~0.2%
Time to Maximum Concentration ( $C_{max}$ )	30 minutes (post oral dosing)
Protein Binding	~92.0% ( $\pm 0.8\%$ )

Table 4: Pharmacokinetic Parameters of **Centpropazine** in Rats.

The very low oral bioavailability in rats is suggested to be due to a significant first-pass effect in the gut and liver. Human pharmacokinetic parameters are essential for a complete understanding and comparison.

## Experimental Protocols

### **Centpropazine** and Imipramine Comparative Trial

- Study Design: A double-blind, randomized, multicentric, parallel-group study.
- Participants: 159 patients with major depressive disorder. 79 were allocated to the **Centpropazine** group and 80 to the Imipramine group.
- Dosage: **Centpropazine** was administered at a dose of 40 to 120 mg per day, while Imipramine was given at 50 to 150 mg per day.
- Duration: The treatment period was six weeks.
- Primary Efficacy Measure: The Hamilton Depression Rating Scale (HDRS) was used to assess the severity of depression at the beginning and end of the trial.
- Safety Assessment: The incidence of anticholinergic and other side effects was recorded throughout the study.

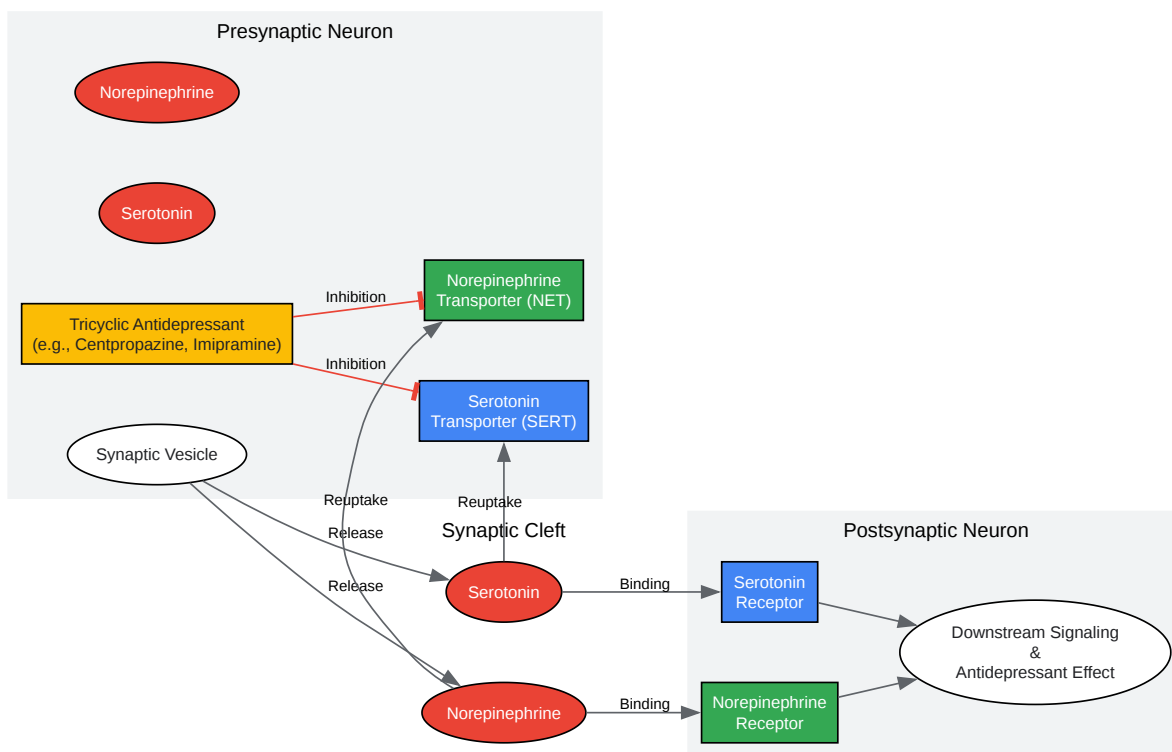
### Clinical Pharmacological Studies of **Centpropazine**

- Single-Dose Study:

- Design: Double-blind, non-crossover study with random distribution of single oral doses interspersed with placebo.
- Participants: Groups of 4-5 male volunteers.
- Dosage: Single oral doses ranging from 10 to 160 mg.
- Assessments: Tolerability, adverse effects, laboratory tests, ECG, and vital parameters.
- Multiple-Dose Study:
  - Participants: Male volunteers.
  - Dosage: 40 or 80 mg of **Centpropazine** daily.
  - Duration: 4 weeks.
  - Assessments: Observation for adverse effects, laboratory tests, ECG, and vital parameters.

## Signaling Pathways and Mechanism of Action

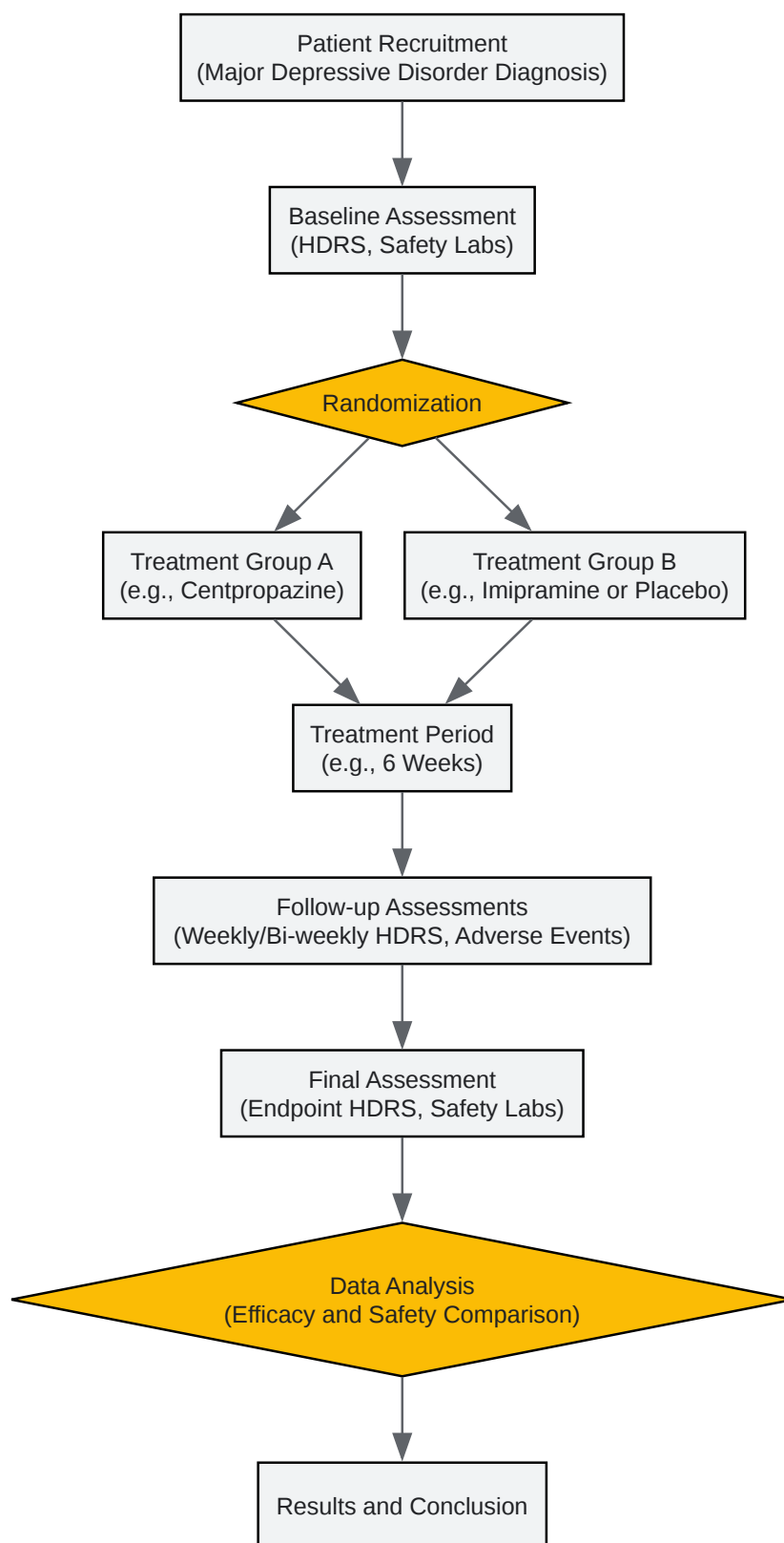
The precise mechanism of action of **Centpropazine** is not fully elucidated in the available literature. However, as a tricyclic antidepressant, it is hypothesized to exert its effects through the modulation of monoamine neurotransmitters in the brain. The diagram below illustrates the general mechanism of action for tricyclic antidepressants, which involves the inhibition of serotonin and norepinephrine reuptake.



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Caption: General mechanism of tricyclic antidepressants.

The following diagram illustrates a simplified experimental workflow for a typical double-blind, placebo-controlled clinical trial for an antidepressant.



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Caption: Simplified clinical trial workflow.

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## References

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